5-bromo-1-cycloheptyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-1-cycloheptylpyrazole |
InChI |
InChI=1S/C10H15BrN2/c11-10-7-8-12-13(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChI Key |
CEVVUZCJYGYWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=CC=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 1 Cycloheptyl 1h Pyrazole and Analogous Pyrazole Derivatives
Strategies for the Construction of the Pyrazole (B372694) Heterocycle Core in 5-bromo-1-cycloheptyl-1H-pyrazole
The formation of the pyrazole ring is the foundational step in the synthesis of the target compound. The selection of a synthetic strategy often depends on the availability of starting materials and the desired substitution pattern.
Cyclocondensation Reactions Utilizing Hydrazines and 1,3-Dicarbonyl Precursors or Their Equivalents
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction first reported by Knorr in 1883. nih.govmdpi.com This approach is a direct and often high-yielding pathway to substituted pyrazoles. nih.gov
For the synthesis of a 1-cycloheptylpyrazole, cycloheptylhydrazine (B91774) would react with a suitable 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. smolecule.com The choice of the 1,3-dicarbonyl precursor is critical for the final substitution pattern. For instance, using 2,4-pentanedione would yield a 3,5-dimethyl-substituted pyrazole. nih.gov
The regioselectivity of this reaction can be a challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of regioisomers. nih.govbeilstein-journals.org However, reaction conditions can be optimized. For example, using aprotic dipolar solvents can improve regioselectivity compared to traditional protic solvents like ethanol. nih.gov Catalysts, such as Lewis acids like lithium perchlorate, have also been employed to facilitate the reaction. mdpi.com
A variety of 1,3-dicarbonyl equivalents can be used, expanding the scope of the reaction. These include α,β-unsaturated ketones and β-enaminones. mdpi.com Furthermore, multicomponent strategies can generate the 1,3-dicarbonyl in situ, for example, from enolates and carboxylic acid chlorides, which then react with a hydrazine in a one-pot procedure. beilstein-journals.orgnih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Component | 1,3-Dicarbonyl/Equivalent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydrazine Derivatives | β-diketones | Acid or Base Catalysis | Polysubstituted Pyrazoles | mdpi.com |
| Arylhydrazines | Chalcones | bmim | 1,3,5-triarylpyrazoles | mdpi.com |
| Alkyl hydrazines | 1,3-diols | Ruthenium catalyst | 1,4-disubstituted pyrazoles | organic-chemistry.org |
| Phenyl hydrazine | 1,3-dicarbonyl compound | [Ce(L-Pro)2]2(Oxa) | Substituted 1-phenyl-1H-pyrazoles | rsc.org |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Assembly
The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition, offers an alternative and powerful, atom-economical strategy for constructing the pyrazole ring. nih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.govacs.org
To synthesize a 1-cycloheptylpyrazole derivative using this method, one could envision a reaction between a cycloheptyl-substituted alkyne and a diazo compound, or conversely, a cycloheptyl-containing diazo compound and a suitable alkyne. The reaction of diazo compounds generated in situ from N-tosylhydrazones with alkynes is a common and efficient variant of this approach. organic-chemistry.org For example, a one-pot, three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can directly yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. unisi.it For instance, the reaction of ethyl diazoacetate with alkynes can lead to different regioisomers depending on the pH of the reaction medium. unisi.it
Table 2: 1,3-Dipolar Cycloaddition Approaches to Pyrazoles
| Diazo Source (1,3-Dipole) | Dipolarophile | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Ethyl diazoacetate (in situ) | Alkynes | Aqueous micellar (TPGS-750-M), pH control | 3,5- or 4,5-disubstituted pyrazoles | unisi.it |
| N-tosylhydrazones (in situ diazo) | Terminal alkynes | One-pot, three-component | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |
| Diazocarbonyl compounds | Acetylides | Copper-promoted | 3-acylpyrazoles | nih.gov |
| N-tosylhydrazones (in situ diazo) | Bromovinyl acetals | Regioselective | 3,5-disubstituted pyrazoles | organic-chemistry.org |
Multicomponent Reaction Approaches for Diversified Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach offers advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. beilstein-journals.orgacs.org
Several MCRs have been developed for pyrazole synthesis. beilstein-journals.org A common strategy involves the in-situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or a hydrazine, which then participates in a subsequent cyclization. nih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can produce highly substituted pyrazoles. beilstein-journals.org Another versatile four-component reaction involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often facilitated by catalysts or alternative energy sources like ultrasound, to yield pyrano[2,3-c]pyrazoles. rsc.org
To apply this to the synthesis of a 1-cycloheptylpyrazole derivative, one could potentially use cycloheptylhydrazine as one of the components in a suitable MCR. Alternatively, methods exist where primary amines, such as cycloheptylamine, can be used directly to form N-substituted pyrazoles in a one-pot reaction with reagents like 2,4-pentanedione and an amination agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov
Regioselective Introduction of the Bromine Atom onto the Pyrazole Nucleus
Once the 1-cycloheptyl-1H-pyrazole core is assembled, the next critical step is the introduction of a bromine atom specifically at the 5-position. The electronic properties of the pyrazole ring dictate that the C4 position is generally the most susceptible to electrophilic attack. researchgate.netresearchgate.net Therefore, achieving regioselective C5-bromination requires specific strategies.
Direct Halogenation Protocols for 5-Bromination of Pyrazoles
Direct electrophilic bromination of a pre-formed 1-cycloheptyl-1H-pyrazole would typically lead to bromination at the C4 position. researchgate.netresearchgate.net To achieve bromination at the C5 position, the C4 position must be blocked. If the pyrazole is synthesized with a substituent at C4, direct bromination can then proceed at one of the remaining available positions.
However, an alternative direct approach involves the halogenation of pyrazole anions. Deprotonation of an N-substituted pyrazole can increase the nucleophilicity of the carbon atoms, and in some cases, C5-halogenation can be achieved. researchgate.net Sequential functionalization is also possible through regioselective deprotonation at C5 followed by trapping with a bromine source. acs.org
Indirect Methods Involving Functional Group Interconversion to Install Bromine
Given the challenge of direct C5-bromination, indirect methods involving the conversion of a pre-installed functional group are often more reliable. These strategies build the desired C5-bromo substitution pattern through a series of transformations.
One powerful method is the Sandmeyer reaction , which involves the diazotization of a 5-aminopyrazole derivative followed by treatment with a copper(I) bromide source. beilstein-archives.org This requires the initial synthesis of a 5-amino-1-cycloheptyl-1H-pyrazole.
Another common strategy is the dehydroxyhalogenation of a pyrazol-5-one (or its tautomer, 5-hydroxypyrazole). researchgate.netbeilstein-archives.org The 1-cycloheptyl-pyrazol-5-one precursor can be synthesized and then treated with a brominating agent like phosphorus oxybromide (POBr₃) or tribromooxyphosphorus to replace the hydroxyl group with a bromine atom. researchgate.netgoogle.com A patent describes a multi-step synthesis starting from diethyl butynedioate and methylhydrazine to form a 5-hydroxypyrazole intermediate, which is then brominated with tribromooxyphosphorus. google.com A similar strategy could be adapted using cycloheptylhydrazine.
A third approach involves metal-halogen exchange . A pyrazole can be functionalized at the C5 position with a group suitable for lithiation or Grignard formation. For example, a 5-iodopyrazole or 5-bromopyrazole (if selective lithiation is possible) could undergo lithium-halogen exchange, and the resulting 5-lithiated pyrazole can then be quenched with a suitable electrophilic bromine source. Alternatively, bromine-magnesium exchange at a different position followed by palladium-catalyzed cross-coupling can be used to build complex pyrazoles, a strategy that could be adapted for bromine installation. acs.org
Methods for the N-Alkylation with the Cycloheptyl Moiety
The introduction of a cycloheptyl group onto the nitrogen atom of the pyrazole ring is a critical step in the synthesis of this compound. This transformation can be achieved through several synthetic strategies, each with its own set of advantages and challenges.
Nucleophilic Substitution Reactions with Cycloheptyl Electrophiles
A fundamental and widely employed method for N-alkylation of pyrazoles is the nucleophilic substitution reaction between a pyrazole anion and a suitable cycloheptyl electrophile, such as cycloheptyl bromide or tosylate. This reaction is typically performed in the presence of a base to deprotonate the pyrazole ring, thereby generating the more nucleophilic pyrazolide anion. mdpi.comsemanticscholar.orgresearchgate.net The choice of base and solvent is crucial for the success of this reaction.
Commonly used bases include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). beilstein-journals.orgorganic-chemistry.org The solvent choice often depends on the solubility of the reactants and the nature of the base. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently utilized. organic-chemistry.org For instance, the N-alkylation of pyrazoles with alkyl halides has been effectively carried out using potassium hydroxide (B78521) in the absence of a solvent, a technique known as phase-transfer catalysis, which can lead to high yields of N-alkylpyrazoles. researchgate.net
The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired N-cycloheptyl-5-bromopyrazole. It is important to consider that the bulky nature of the cycloheptyl group might necessitate more forcing conditions compared to smaller alkyl groups to overcome steric hindrance.
| Reactants | Base | Solvent | General Conditions | Key Observations |
| 5-Bromopyrazole, Cycloheptyl Bromide | K₂CO₃ | DMF | Room temperature to moderate heating | A standard and versatile method for N-alkylation. organic-chemistry.org |
| 5-Bromopyrazole, Cycloheptyl Tosylate | NaH | THF | 0°C to room temperature | NaH is a strong, non-nucleophilic base that can lead to high regioselectivity. beilstein-journals.org |
| 5-Bromopyrazole, Cycloheptyl Bromide | KOH | None (Phase-Transfer Catalysis) | Room temperature | An efficient method that can avoid the use of organic solvents. researchgate.net |
Transition-Metal-Catalyzed N-Alkylation Approaches
In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering an alternative to traditional nucleophilic substitution. mdpi.comsemanticscholar.org Copper-catalyzed N-arylation of pyrazoles is a well-established method, and similar principles can be extended to N-alkylation. researchgate.net A notable development is the copper-catalyzed metallaphotoredox approach, which enables the coupling of various N-nucleophiles with a diverse range of primary, secondary, and tertiary alkyl bromides, including cyclic bromides like cycloheptyl bromide. princeton.edu This method operates under visible-light irradiation and demonstrates broad substrate scope and functional group tolerance. princeton.edu
Another approach involves the use of palladium catalysts. For instance, palladium-catalyzed allylic alkylation of pyrazoles has been reported, showcasing the versatility of this transition metal in forming N-alkyl bonds. researchgate.net While not a direct cycloheptylation, these methods highlight the potential for developing palladium-catalyzed N-cycloheptylation protocols.
| Catalyst System | Alkylating Agent | General Conditions | Key Advantages |
| Cu(II) salt / photocatalyst | Cycloheptyl Bromide | Visible light irradiation, room temperature | High functional group tolerance, suitable for sterically hindered substrates. princeton.edu |
| Palladium complex | Cycloheptyl-based electrophile | Varies depending on the specific catalytic cycle | Potential for high regioselectivity and efficiency. |
This table outlines potential transition-metal-catalyzed approaches for the synthesis of this compound based on existing methodologies for related transformations.
Stereochemical Control and Regioselectivity in N-Cycloheptylation
For an unsymmetrical pyrazole such as 5-bromopyrazole, N-alkylation can lead to two possible regioisomers: 1-cycloheptyl-5-bromo-1H-pyrazole and 1-cycloheptyl-3-bromo-1H-pyrazole. The control of regioselectivity is a critical aspect of the synthesis. The outcome of the reaction is influenced by a combination of steric and electronic factors. beilstein-journals.org
The bromine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of the N-H protons and the nucleophilicity of the adjacent nitrogen atoms. However, steric hindrance often plays a more dominant role in directing the regioselectivity of N-alkylation, especially with bulky alkylating agents like a cycloheptyl group. mdpi.com The incoming cycloheptyl group is likely to preferentially attack the less sterically hindered nitrogen atom. In the case of 5-bromopyrazole, the N-1 position is generally less sterically encumbered than the N-2 position (adjacent to the bromo substituent), favoring the formation of 1-cycloheptyl-5-bromo-1H-pyrazole.
Recent studies have shown that high regioselectivity in N-alkylation can be achieved by careful selection of the base, solvent, and reaction temperature. organic-chemistry.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to provide excellent N-1 regioselectivity in the alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.org Furthermore, catalyst-free Michael addition reactions have been developed for the highly regioselective N1-alkylation of pyrazoles bearing various functional groups, including bromo substituents. researchgate.netsemanticscholar.orgfigshare.com
As the cycloheptyl group itself does not possess a stereocenter, the N-cycloheptylation of 5-bromopyrazole does not introduce new chiral centers, simplifying the stereochemical considerations of this particular transformation.
Mechanistic Investigations into Key Synthetic Transformations for this compound
The mechanism of the N-alkylation of pyrazoles via nucleophilic substitution generally proceeds through an S_N2 pathway. The reaction is initiated by the deprotonation of the pyrazole N-H by a base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the cycloheptyl halide and displacing the leaving group.
The regioselectivity of the attack on the unsymmetrical pyrazolide anion is a key mechanistic question. Computational studies, such as Density Functional Theory (DFT) calculations, have been used to rationalize the observed regioselectivity in the N-alkylation of substituted pyrazoles. researchgate.net These studies often indicate that the transition state leading to the sterically less hindered product is lower in energy, thus favoring its formation.
In the case of acid-catalyzed N-alkylation methods, such as those using trichloroacetimidates, the mechanism can involve the formation of a carbocation intermediate. mdpi.comsemanticscholar.org The acid catalyst protonates the imidate, which then ionizes to form a carbocation that is subsequently trapped by the pyrazole nucleophile. mdpi.com The regioselectivity in this case would also be influenced by the stability of the resulting protonated pyrazole intermediate.
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. researchgate.net Several sustainable strategies can be envisioned for the synthesis of this compound.
One approach is the use of greener solvents. While DMF and other aprotic polar solvents are effective, their toxicity and environmental persistence are concerns. The use of water as a solvent, often in conjunction with phase-transfer catalysts or surfactants, is a more environmentally benign alternative.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Microwave irradiation can accelerate the N-alkylation of pyrazoles, often leading to higher yields and cleaner reactions.
Catalyst-free methods, where possible, are highly desirable as they eliminate the need for potentially toxic and expensive metal catalysts. The development of catalyst-free Michael additions for N-alkylation is a promising step in this direction. researchgate.netsemanticscholar.orgfigshare.com Furthermore, enzymatic approaches to pyrazole alkylation are being explored, offering high selectivity under mild conditions. nih.govnih.gov
| Green Chemistry Approach | Application to Synthesis | Potential Benefits |
| Use of Green Solvents | Performing N-cycloheptylation in water or bio-based solvents. | Reduced toxicity and environmental impact. |
| Microwave-Assisted Synthesis | Accelerating the N-alkylation reaction with microwave irradiation. | Shorter reaction times, lower energy consumption, potentially higher yields. |
| Catalyst-Free Reactions | Employing methods like Michael addition that do not require a catalyst. researchgate.netsemanticscholar.orgfigshare.com | Avoids the use of toxic and expensive metals, simplifies purification. |
| Enzymatic Catalysis | Using engineered enzymes for selective N-alkylation. nih.govnih.gov | High selectivity, mild reaction conditions, environmentally friendly. |
This table illustrates how green chemistry principles can be applied to the synthesis of this compound, drawing on general advancements in sustainable pyrazole synthesis.
Comprehensive Spectroscopic and Structural Characterization of 5 Bromo 1 Cycloheptyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Regiochemical Assignment
Detailed experimental NMR data for 5-bromo-1-cycloheptyl-1H-pyrazole is not available in the surveyed literature. This includes proton (¹H), carbon-13 (¹³C), and advanced two-dimensional NMR techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the pyrazole (B372694) and cycloheptyl protons, are not documented in publicly accessible sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR chemical shifts for the pyrazole and cycloheptyl carbons of this compound have not been reported in the available literature.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Information regarding COSY, HSQC, and HMBC correlations, which would be crucial for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the cycloheptyl group to the pyrazole ring, is not available.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
While the molecular weight is listed by commercial suppliers, detailed mass spectrometry data, including fragmentation patterns, is not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound, as determined by HRMS, has not been published, which would be essential for confirming its elemental composition.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Specific IR and Raman absorption frequencies for this compound, which would help identify characteristic vibrational modes of the pyrazole ring and the cycloheptyl group, are not available in the public domain.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions
The determination of the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide definitive information on the molecular structure of this compound, offering insights into its conformational preferences and the non-covalent interactions that govern its assembly in the solid state. However, a prerequisite for such an analysis is the successful growth of single crystals of the compound and their subsequent analysis using a diffractometer.
Without experimental X-ray diffraction data, a quantitative analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be conducted. Such data would be presented in a tabular format to allow for a detailed examination of the pyrazole ring's geometry, the conformation of the cycloheptyl group, and the spatial relationship between these two moieties. Comparisons with standard values and data from structurally related compounds would typically be made to identify any unusual geometric parameters that might arise from electronic or steric effects.
A detailed description of the intermolecular interactions, including potential hydrogen bonds, halogen bonds involving the bromine atom, and van der Waals forces, is not possible without crystallographic data. The analysis of the crystal packing would reveal how the molecules of this compound arrange themselves in the crystal lattice, which is crucial for understanding the physical properties of the solid material. This would involve identifying and characterizing any specific packing motifs or supramolecular assemblies.
Theoretical and Computational Chemistry Investigations of 5 Bromo 1 Cycloheptyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related properties of a molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules. eurasianjournals.com By employing a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the geometry of 5-bromo-1-cycloheptyl-1H-pyrazole can be optimized to find its lowest energy structure. malayajournal.org
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| Optimized Geometric Parameters | |
| C4-C5 Bond Length | 1.38 Å |
| C5-Br Bond Length | 1.89 Å |
| N1-Cycloheptyl C Bond Length | 1.48 Å |
| C3-C4-C5 Bond Angle | 106.5° |
| N1-N2-C3 Bond Angle | 111.0° |
| Electronic and Thermodynamic Properties | |
| Dipole Moment | 2.15 D |
| Zero-Point Vibrational Energy (ZPVE) | 155.7 kcal/mol |
| Enthalpy (298.15 K) | 165.2 kcal/mol |
| Gibbs Free Energy (298.15 K) | 120.4 kcal/mol |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar molecules.
While DFT is excellent for ground state properties, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy in calculating excited-state properties. Methods such as Møller-Plesset perturbation theory (MP2) and Time-Dependent DFT (TD-DFT) are used to predict electronic excitation energies, which correspond to the absorption of light in UV-Visible spectroscopy. researchgate.net
These calculations can also determine the vertical ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are critical for understanding the molecule's redox behavior and its stability as a cation or anion.
Table 2: Predicted Electronic Properties of this compound using Ab Initio/TD-DFT Methods
| Property | Predicted Value (eV) |
| First Vertical Ionization Potential | 8.50 |
| Vertical Electron Affinity | 0.65 |
| Lowest Singlet Excitation Energy (λmax) | 4.96 (250 nm) |
Note: The data in this table is illustrative and represents typical values expected from these computational methods.
Conformational Analysis and Energy Landscape Mapping of the Cycloheptyl Substituent
The seven-membered cycloheptyl ring is highly flexible and can adopt several low-energy conformations, primarily twist-chair and chair forms. slideshare.netbiomedres.uslibretexts.org The attachment of this ring to the pyrazole (B372694) nitrogen introduces further complexity. A thorough conformational analysis is necessary to identify the most stable arrangement and the energy barriers between different conformers.
This analysis is typically performed by mapping the potential energy surface (PES). The process involves systematically rotating the key dihedral angles, specifically the bond connecting the cycloheptyl ring to the pyrazole N1 atom and the internal bonds of the cycloheptyl ring itself. By calculating the energy at each point, a map is generated that reveals the locations of energy minima (stable conformers) and transition states (energy barriers). This search helps determine the predominant conformation(s) of the molecule in the gas phase.
Table 3: Relative Energies of Hypothetical Low-Energy Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global Minimum (e.g., Twist-Chair) | 0.00 |
| 2 | Local Minimum (e.g., Chair) | 1.25 |
| 3 | Local Minimum (e.g., alternate Twist-Chair) | 1.80 |
Note: The data in this table is illustrative. The actual energy differences depend on the complex interplay of steric and electronic effects.
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Charge Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. The LUMO is also anticipated to be centered on the pyrazole ring, with significant contributions from the C-Br antibonding orbital, influenced by the electronegative bromine atom. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org From the HOMO and LUMO energies, other chemical reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived. researchgate.net
Table 4: Calculated FMO Properties and Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.90 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.95 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 0.90 |
| Electronegativity (χ) | (I + A) / 2 | 3.875 |
| Chemical Hardness (η) | (I - A) / 2 | 2.975 |
| Chemical Softness (S) | 1 / (2η) | 0.168 |
Note: The data in this table is illustrative, based on typical values for halogenated pyrazole derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Characterizing Electrophilic and Nucleophilic Regions
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential localized around the N2 atom of the pyrazole ring, which is the primary site of Lewis basicity and protonation. researchgate.netresearchgate.net The region around the bromine atom often exhibits a "sigma-hole," a small area of positive potential, making it a potential halogen bond donor. The hydrogen atoms of the cycloheptyl group will also contribute to regions of positive potential. This map provides critical insights into how the molecule will interact with other molecules, including biological receptors or reactants.
Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvent Effects on this compound
While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. eurasianjournals.com An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a specific environment, such as in a solvent like water or ethanol. nih.gov
For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the cycloheptyl ring in solution. mdpi.com The simulation can track transitions between different conformers (e.g., twist-chair to chair) and determine their relative populations over time. It also reveals how solvent molecules arrange themselves around the solute, forming a solvation shell that influences its conformation and reactivity. Key metrics like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure throughout the simulation. mdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, Raman) through Computational Methods and Comparison with Experimental Data
The in-silico prediction of spectroscopic parameters is a cornerstone of modern chemical research, offering profound insights into molecular structure and dynamics. For novel compounds like this compound, where experimental data may be scarce, computational methods provide an invaluable tool for preliminary characterization and structural elucidation. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for the accurate prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.govresearchgate.net This section details the theoretical framework for predicting these spectroscopic parameters for this compound and discusses the critical role of comparison with experimental data for validation.
Computational approaches, particularly those based on DFT, allow for the modeling of vibrational and magnetic shielding properties of molecules with a high degree of accuracy. researchgate.netnih.gov Methodologies such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate vibrational frequencies. researchgate.netelixirpublishers.com For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach. dntb.gov.uabohrium.com These computational tools enable the generation of theoretical spectra that can guide experimental efforts and aid in the interpretation of experimental results.
Predicted ¹H and ¹³C NMR Chemical Shifts
Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts, which are fundamental for determining the carbon-hydrogen framework of a molecule. Using DFT calculations, typically with the GIAO method, it is possible to calculate the isotropic magnetic shielding constants for each nucleus. dntb.gov.uabohrium.com These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).
For this compound, distinct signals are expected for the protons and carbons of the pyrazole ring and the cycloheptyl group. The electronic environment of each nucleus, influenced by factors such as the electronegativity of the bromine atom and the nitrogen atoms in the pyrazole ring, as well as the conformation of the cycloheptyl ring, will determine its specific chemical shift.
Due to the absence of published experimental data for this compound, the following tables present hypothetical ¹H and ¹³C NMR chemical shifts calculated using a representative DFT method (e.g., B3LYP/6-311++G(d,p)) for an optimized geometry of the molecule. These values are for illustrative purposes to demonstrate the expected spectral features.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| H3 (pyrazole) | 7.5 - 7.8 |
| H4 (pyrazole) | 6.3 - 6.6 |
| H1' (cycloheptyl, CH-N) | 4.2 - 4.6 |
| H2'/H7' (cycloheptyl, CH₂) | 1.8 - 2.1 |
| H3'/H6' (cycloheptyl, CH₂) | 1.5 - 1.8 |
| H4'/H5' (cycloheptyl, CH₂) | 1.4 - 1.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| C5 (pyrazole, C-Br) | 105 - 110 |
| C3 (pyrazole) | 140 - 145 |
| C4 (pyrazole) | 110 - 115 |
| C1' (cycloheptyl, CH-N) | 60 - 65 |
| C2'/C7' (cycloheptyl, CH₂) | 34 - 38 |
| C3'/C6' (cycloheptyl, CH₂) | 27 - 31 |
| C4'/C5' (cycloheptyl, CH₂) | 24 - 28 |
Predicted Infrared (IR) and Raman Vibrational Frequencies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. horiba.comwikipedia.org Computational methods, primarily DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. researchgate.netgithub.io These calculations are performed on the optimized molecular geometry, and the resulting theoretical spectra can be used to assign the vibrational modes observed experimentally. researchgate.net
For this compound, key vibrational modes would include the stretching and bending of the C-H, C-N, C=C, and C-C bonds of the pyrazole and cycloheptyl moieties, as well as the characteristic C-Br stretching frequency. The following tables present a hypothetical set of predicted IR and Raman active vibrational frequencies, calculated using a method such as B3LYP/6-311++G(d,p). These are illustrative and intended to represent the types of vibrations expected for this molecule.
Table 3: Predicted IR Active Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Medium | Pyrazole C-H stretching |
| 2850 - 3000 | Strong | Cycloheptyl C-H stretching |
| 1500 - 1550 | Strong | Pyrazole ring C=N, C=C stretching |
| 1450 - 1480 | Medium | Cycloheptyl CH₂ scissoring |
| 1000 - 1100 | Medium | Pyrazole ring breathing |
| 500 - 600 | Medium-Strong | C-Br stretching |
Table 4: Predicted Raman Active Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3150 | Weak | Pyrazole C-H stretching |
| 2850 - 3000 | Very Strong | Cycloheptyl C-H stretching |
| 1580 - 1620 | Medium | Pyrazole ring C=C stretching |
| 1200 - 1250 | Strong | Cycloheptyl C-C stretching |
| 800 - 900 | Medium | Pyrazole ring deformation |
| 500 - 600 | Strong | C-Br stretching |
Comparison with Experimental Data
The ultimate validation of computational predictions lies in their comparison with experimental data. nih.govacs.org When experimental spectra for this compound become available, a direct comparison with the predicted values will be crucial for confirming its structure.
For NMR data, the correlation between calculated and experimental chemical shifts is typically assessed by calculating the Mean Absolute Error (MAE) and the correlation coefficient (R²). nih.govbohrium.com A good agreement between the predicted and experimental shifts provides strong evidence for the correctness of the assigned structure.
In vibrational spectroscopy, the calculated frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the computational methods. researchgate.net The scaled theoretical frequencies are then compared with the experimental IR and Raman bands, aiding in the definitive assignment of the observed spectral features to specific molecular vibrations. researchgate.net Any significant discrepancies between the predicted and experimental spectra can point to interesting molecular phenomena or the need to refine the computational model.
The synergy between computational prediction and experimental measurement is a powerful paradigm in chemical analysis. While the data presented here for this compound are theoretical, they provide a robust framework for guiding future experimental investigations and for the eventual, definitive spectroscopic characterization of this compound.
Mechanistic Explorations of the Biological and Agri Chemical Activities Associated with 5 Bromo 1 Cycloheptyl 1h Pyrazole Derivatives
Structure-Activity Relationship (SAR) Studies Focusing on the Pyrazole (B372694) and Cycloheptyl Moieties
Impact of Bromine Position and Substituent Effects on Biological Profiles
The position and nature of substituents on the pyrazole ring significantly influence the molecule's interaction with biological targets. The presence of a bromine atom, an electron-withdrawing group, at the 5-position of the pyrazole ring can substantially alter the electronic distribution within the ring, thereby affecting its binding affinity to enzymes and receptors.
For instance, studies on various pyrazole derivatives have shown that the introduction of a halogen, such as bromine, can enhance biological activity. In a study of pyrazole derivatives as potential neuroprotective agents, electron-withdrawing groups like a para-bromo substituent on an aromatic ring attached to the pyrazole core elicited higher activity. frontiersin.org This suggests that the electronic effects of the bromine atom are critical for the compound's mechanism of action.
Furthermore, research on 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole derivatives has highlighted the importance of the substituent at the 5-position. The synthesis of 5-alkoxy and 5-amino substituted analogs revealed that these modifications lead to compounds with promising antioxidant and antiplatelet activities. researchgate.net For example, 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole displayed antioxidant action, while 2-{[3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazol-5-yl]amino}ethan-1-ol showed an antiplatelet effect. researchgate.net These findings underscore the role of the substituent at the 5-position in defining the specific biological profile of bromo-pyrazole derivatives.
Conformational Preferences of the Cycloheptyl Group and its Influence on Bioactivity
The cycloheptyl group, a seven-membered ring, attached to the nitrogen at the 1-position of the pyrazole ring introduces significant conformational flexibility. researchgate.netbiomedres.us This flexibility allows the molecule to adopt various spatial arrangements, which can influence its ability to fit into the binding site of a biological target. The lowest energy conformations of cycloheptane (B1346806) are typically twist-chair and chair forms. researchgate.net
Studies on conformationally restricted analogs of other bioactive molecules have demonstrated the importance of ring size and conformation. For example, in the case of paromomycin (B158545) analogs, the size of a fused ring and the orientation of a hydroxyl group on that ring were found to be critical for antiribosomal and antibacterial activity. nih.gov This highlights that the three-dimensional structure of cyclic substituents is a key determinant of biological function. The specific "puckering" of the cycloheptyl ring in 5-bromo-1-cycloheptyl-1H-pyrazole would similarly be expected to play a crucial role in its interactions with biological macromolecules.
Elucidation of Enzyme Inhibition Mechanisms and Specific Biological Targets
The biological effects of pyrazole derivatives often stem from their ability to inhibit specific enzymes. Understanding these inhibition mechanisms is key to developing more effective and targeted therapeutic and agrochemical agents.
Investigation of Interactions with Alcohol Dehydrogenase (ADH) and Related Metabolic Enzymes
Pyrazole and its derivatives are well-known inhibitors of alcohol dehydrogenase (ADH), an enzyme involved in the metabolism of alcohols. rwu.edudocumentsdelivered.comnih.gov The inhibition of ADH by pyrazoles has been a subject of extensive research. For example, 4-methylpyrazole (B1673528) is a potent ADH inhibitor. nih.govpnas.org The mechanism of inhibition often involves the pyrazole molecule binding to the active site of the enzyme, preventing the substrate from accessing it. rwu.edunih.gov
The interaction of pyrazole derivatives with other metabolic enzymes, such as cytochrome P450 (CYP) enzymes, has also been studied. For instance, various pyrazoles exhibit different inhibitory mechanisms towards CYP2E1, with some acting as competitive inhibitors and others displaying mixed cooperative inhibition. nih.gov The structure of the pyrazole derivative, including the presence and position of substituents, determines its affinity and the nature of its interaction with the enzyme. nih.gov The fusion of a second ring to the pyrazole, such as a cyclohexane (B81311) ring, has been shown to significantly increase affinity for CYP2E1, likely due to favorable hydrophobic interactions. nih.gov
| Pyrazole Derivative | Target Enzyme | Inhibition Mechanism | Reference |
| Pyrazole | Alcohol Dehydrogenase (ADH) | Competitive Inhibition | rwu.edu, nih.gov |
| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) | Potent Inhibition | pnas.org, nih.gov |
| Various Pyrazoles | Cytochrome P450 2E1 (CYP2E1) | Competitive or Mixed Cooperative | nih.gov |
| Indazole | Cytochrome P450 2E1 (CYP2E1) | Mixed Cooperative | nih.gov |
| Tetrahydroindazole | Cytochrome P450 2E1 (CYP2E1) | Mixed Cooperative | nih.gov |
Mechanistic Study of Modulation in Cellular Bioenergetic Pathways (e.g., Oxidative Phosphorylation, Calcium Uptake)
Recent research has explored the impact of pyrazole derivatives on cellular bioenergetic pathways, such as oxidative phosphorylation and mitochondrial calcium homeostasis. Oxidative phosphorylation is the primary process by which cells generate ATP, and its disruption can have significant physiological consequences.
A study on newly synthesized pyrazole derivatives demonstrated their ability to protect against oxidative stress by restoring the efficiency of oxidative phosphorylation in thrombin-stimulated platelets. nih.gov These compounds were also found to inhibit superoxide (B77818) anion production and lipid peroxidation. nih.gov
Mitochondrial calcium uptake is another critical cellular process that can be modulated by bioactive compounds. The mitochondrial calcium uniporter (MCU) is a key protein that mediates calcium ion uptake into the mitochondria. researchgate.netmdpi.com Dysregulation of mitochondrial calcium levels is implicated in various diseases. While direct studies on this compound are not available, other pyrazole-containing compounds have been investigated for their effects on mitochondrial function. For instance, certain compounds can induce apoptosis by decreasing the mitochondrial inner membrane potential. nih.gov Furthermore, flavonoids like Kaempferol have been shown to stimulate mitochondrial calcium entry through the MCU. mdpi.com Given the structural diversity of pyrazole derivatives, it is plausible that compounds like this compound could also influence these fundamental cellular bioenergetic pathways.
Intermolecular Interactions with Biological Macromolecules
The biological activity of any compound is predicated on its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions are governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a macromolecular target. researchgate.net Such studies on various pyrazole derivatives have provided insights into their intermolecular interactions. For example, docking studies of pyrazole-based kinase inhibitors have shown that the pyrazole ring often forms crucial hydrogen bonds and pi-pi stacking interactions with amino acid residues in the active site of the kinase. nih.gov
In the case of pyrazole derivatives targeting thymidylate kinase (TMK), docking studies revealed that the molecules fit into the active site, forming hydrogen bonds and hydrophobic interactions with key residues. researchgate.net Similarly, pyrazole derivatives designed as carbonic anhydrase inhibitors have been shown through molecular modeling to bind effectively to the active site of the enzyme. tandfonline.comtandfonline.comnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govnih.govnih.gov This method calculates the binding energy and analyzes the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex. nih.gov For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets. nih.gov
For instance, in the context of agricultural applications, pyrazole derivatives have been docked into the active sites of enzymes like Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD), a key enzyme in plant metabolism. acs.org Such studies reveal that interactions with specific amino acid residues, such as Phe360 and Phe403, are critical for inhibitory activity. acs.org Similarly, in fungicidal research, docking simulations of pyrazole-carboxamide derivatives into the succinate (B1194679) dehydrogenase (SDH) enzyme have helped to rationalize their antifungal effects. acs.org
Molecular dynamics (MD) simulations further refine the understanding obtained from docking. nih.gov MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.govduke.edu These simulations can confirm whether the binding mode predicted by docking is stable and can reveal the dynamic nature of the interactions within the binding pocket.
Table 1: Illustrative Molecular Docking Results for a Pyrazole Derivative with Various Receptors
| Target Protein | Receptor PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| VEGFR-2 (Kinase) | 2QU5 | -10.09 | Cys919, Asp1046 | Hydrogen Bond |
| Aurora A (Kinase) | 2W1G | -8.57 | Arg137, Glu211 | Hydrogen Bond, Hydrophobic |
| CDK2 (Kinase) | 2VTO | -10.35 | Leu83, Asp86 | Hydrogen Bond |
| AtHPPD (Herbicide Target) | 1TF5 | -9.50 | Phe360, Phe403, Ser267 | π-π Stacking, Hydrogen Bond |
| Fungal SDH (Fungicide Target) | 2FBW | -9.80 | Trp229, Tyr58 | Hydrophobic, Hydrogen Bond |
This table is illustrative and compiled from data on various pyrazole derivatives to demonstrate the type of information generated from docking studies. nih.govacs.orgacs.org
Pharmacophore Modeling and Ligand Efficiency Analysis for Optimized Interactions
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govpjps.pk A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. pjps.pk This approach is particularly valuable when the 3D structure of the target receptor is unknown. pjps.pk For pyrazole derivatives, pharmacophore models have been developed to define the key structural requirements for activities such as anti-proliferative and anti-tubercular effects. nih.govpjps.pk A typical model for a biologically active pyrazole might include a hydrogen bond acceptor, and two hydrophobic groups, which are crucial for binding to the target. pjps.pk
Ligand efficiency (LE) is a metric used in drug and pesticide discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by the number of heavy atoms). It helps in optimizing lead compounds by focusing on increasing binding affinity without excessively increasing molecular weight, which can negatively impact properties like solubility and cell permeability. By analyzing the LE of a series of compounds, researchers can identify fragments or substituents that contribute most efficiently to binding, guiding the design of more potent and "atom-efficient" molecules.
Table 2: Illustrative Pharmacophore Features and Ligand Efficiency Metrics for a Pyrazole Derivative
| Parameter | Description | Illustrative Value |
| Pharmacophore Features | Essential structural elements for activity. | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Regions, 1 Aromatic Ring |
| Binding Affinity (Ki) | Concentration for 50% receptor occupancy. | 50 nM |
| Heavy Atom Count (HAC) | Number of non-hydrogen atoms. | 25 |
| Ligand Efficiency (LE) | Binding energy per heavy atom. | 0.42 kcal/mol/atom |
| Fit-Quality Score | How well a molecule maps to the pharmacophore. | 0.85 |
This table is a hypothetical representation to illustrate the concepts of pharmacophore modeling and ligand efficiency analysis.
Unraveling Mechanisms of Action in Agricultural Applications
Pyrazole-based compounds are a cornerstone of modern crop protection, with commercial products demonstrating potent fungicidal, insecticidal, and herbicidal activities. nih.govclockss.orgnih.gov Their success is largely due to their diverse mechanisms of action, which target critical physiological and metabolic pathways in pests and weeds.
Fungicidal Activity: Insights into Target Pathways and Resistance Mechanisms
Many pyrazole fungicides function as respiration inhibitors. nih.gov A primary target is the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain. acs.org By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This interruption halts the Krebs cycle and, more importantly, disrupts the production of ATP, the cell's main energy currency, ultimately leading to fungal death. acs.org
Another significant target for some fungicidal pyrazoles is cytochrome P450 sterol 14α-demethylase (CYP51) . mdpi.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, arresting fungal growth. mdpi.com
The development of resistance is a major challenge in disease management. nih.gov For SDHI fungicides, resistance often arises from point mutations in the genes encoding the SDH subunits. These mutations can alter the structure of the binding site, reducing the fungicide's affinity for the enzyme and rendering it less effective. Understanding these resistance mechanisms is crucial for developing sustainable strategies to prolong the effectiveness of pyrazole fungicides.
Table 3: Fungicidal Mechanisms of Pyrazole Derivatives
| Target | Pathway Disrupted | Consequence for Fungus |
| Succinate Dehydrogenase (SDH) | Mitochondrial Respiration (Complex II) | ATP production is blocked, leading to energy depletion and cell death. acs.orgnih.gov |
| Cytochrome P450 (CYP51) | Ergosterol Biosynthesis | Disruption of cell membrane integrity and function, arresting growth. mdpi.com |
Insecticidal and Herbicidal Mechanisms: Identification of Molecular Targets and Disruption Pathways
The insecticidal action of pyrazole derivatives is often centered on the nervous system of the insect. A prominent class, known as fiproles, acts as antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channel . researchgate.netchemrxiv.org In insects, GABA is an inhibitory neurotransmitter. By blocking the chloride channel, these pyrazoles prevent the calming effect of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and death. researchgate.net
Another critical insecticidal target for a newer class of pyrazoles is the ryanodine receptor (RyR) . mdpi.com RyRs are intracellular calcium channels located in muscle and nerve cells. Pyrazole insecticides lock these channels in an open state, causing an uncontrolled release of calcium from internal stores. This depletion of calcium leads to impaired muscle function, paralysis, and ultimately, the death of the insect. mdpi.com
In herbicidal applications, a key target for pyrazole derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . acs.orgclockss.org This enzyme is vital in the plant's tyrosine catabolism pathway, which produces plastoquinone (B1678516) and tocopherol. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme required for carotenoid biosynthesis. researchgate.net By inhibiting HPPD, pyrazole herbicides prevent the formation of these crucial compounds, leading to the degradation of chlorophyll (B73375) and characteristic bleaching symptoms in susceptible weeds. acs.org
Table 4: Insecticidal and Herbicidal Mechanisms of Pyrazole Derivatives
| Application | Target | Pathway Disrupted | Consequence for Pest/Weed |
| Insecticidal | GABA-gated Chloride Channel | Nervous System Signaling | Hyperexcitation of the central nervous system, leading to paralysis and death. researchgate.net |
| Insecticidal | Ryanodine Receptor (RyR) | Calcium Homeostasis | Uncontrolled calcium release, causing muscle dysfunction and paralysis. mdpi.com |
| Herbicidal | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Carotenoid Biosynthesis | Inhibition of chlorophyll protection, leading to bleaching and plant death. acs.orgclockss.org |
Prospective Applications and Future Research Avenues for 5 Bromo 1 Cycloheptyl 1h Pyrazole
Potential as a Modular Scaffold in Rational Drug Design (Mechanism-Based Approaches)
The pyrazole (B372694) scaffold is a cornerstone in the development of therapeutic agents, with numerous approved drugs incorporating this heterocyclic system. nih.govnih.gov The modular nature of 5-bromo-1-cycloheptyl-1H-pyrazole, featuring distinct sites for modification, makes it an attractive candidate for rational, mechanism-based drug design.
The bromo substituent at the 5-position is a key feature, serving as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions. This allows for the targeted synthesis of derivatives with tailored properties to interact with specific biological targets. For instance, the bromine atom can be replaced with various functional groups to enhance binding affinity and selectivity for enzymes or receptors implicated in disease.
The cycloheptyl group at the 1-position, a bulky and lipophilic moiety, can significantly influence the pharmacokinetic profile of the molecule. This group can enhance membrane permeability and metabolic stability, and its conformational flexibility can be exploited to optimize interactions within the binding pockets of target proteins. The combination of the reactive bromo group and the bulky cycloheptyl substituent on the pyrazole core provides a powerful platform for generating libraries of compounds for screening against a wide range of therapeutic targets.
Table 1: Potential Therapeutic Targets for this compound Analogs
| Therapeutic Area | Potential Molecular Target | Rationale based on Pyrazole Derivatives |
| Oncology | Kinase inhibitors (e.g., EGFR, BTK) | Pyrazole derivatives are known to be potent kinase inhibitors in various cancers. nih.govmdpi.com |
| Inflammation | Cyclooxygenase (COX) enzymes | The pyrazole core is central to several selective COX-2 inhibitors. |
| Infectious Diseases | Viral or bacterial enzymes | Pyrazoles have shown promise as antiviral and antibacterial agents. nih.gov |
| Neurological Disorders | Receptors and enzymes in the CNS | Pyrazole-containing compounds have been investigated for neurodegenerative diseases. nih.govnih.gov |
Role in the Development of Next-Generation Agrochemicals with Enhanced Selectivity
The pyrazole scaffold is also prominent in the agrochemical industry, forming the basis for numerous herbicides, fungicides, and insecticides. researchgate.netnih.gov The unique substitution pattern of this compound suggests its potential as a precursor for novel agrochemicals with improved selectivity and efficacy.
The development of new herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) has seen the successful application of pyrazole derivatives. acs.org The bromo and cycloheptyl groups of the title compound can be systematically modified to fine-tune the herbicidal activity and, crucially, to enhance crop safety. For example, structure-activity relationship (SAR) studies on analogous compounds could guide the modification of the cycloheptyl ring to achieve greater selectivity between target weeds and crops.
In the realm of fungicides and insecticides, the pyrazole core is known to interact with vital biological targets in pests. The lipophilic cycloheptyl group could enhance the penetration of the compound through the waxy cuticle of insects or the cell walls of fungi, while the bromo-substituent offers a site for the introduction of toxophoric groups.
Exploration in Materials Science, Including Coordination Chemistry and Polymer Design
Beyond the life sciences, pyrazole derivatives are valuable in materials science, particularly in coordination chemistry and the design of functional polymers. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form a wide variety of complexes with interesting magnetic, optical, and catalytic properties. researchgate.netacs.org
The this compound molecule could serve as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The bromo-substituent can be used to further functionalize the ligand, potentially leading to materials with tailored porosity for gas storage or separation. The bulky cycloheptyl group would influence the packing of the molecules in the solid state, potentially leading to the formation of unique crystal structures with desirable properties.
In polymer science, pyrazole-containing monomers can be polymerized to create materials with enhanced thermal stability or specific optical properties. The reactivity of the bromo-substituent in this compound could be exploited for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Design and Synthesis of Novel Analogs of this compound with Tailored Properties
A significant avenue of future research lies in the design and synthesis of novel analogs of this compound. The versatility of pyrazole chemistry allows for a wide range of modifications to be made to the core structure. acs.orgmdpi.com
Table 2: Potential Synthetic Modifications and Their Rationale
| Modification Site | Potential Reaction | Rationale |
| 5-position (Br) | Suzuki, Stille, or Sonogashira coupling | Introduction of aryl, heteroaryl, or alkynyl groups to modulate biological activity or material properties. |
| 1-position (Cycloheptyl) | Variation of the cycloalkyl group | To investigate the effect of ring size and lipophilicity on pharmacokinetic or material properties. |
| Pyrazole Ring | C-H activation | Direct functionalization of the pyrazole core to introduce additional substituents. |
The synthesis of such analogs would enable comprehensive SAR studies, providing valuable insights into how different substituents influence the compound's properties. This systematic approach is crucial for optimizing the molecule for a specific application, be it as a drug, an agrochemical, or a material. nih.gov
Integration of Cheminformatics and Artificial Intelligence for Predictive Modeling in this compound Research
Modern chemical research heavily relies on computational tools to accelerate the discovery and optimization process. nih.govresearchgate.net For a relatively unexplored compound like this compound, cheminformatics and artificial intelligence (AI) can play a pivotal role in predicting its properties and guiding experimental work.
Addressing Scalability and Environmental Considerations for Potential Future Development
For any chemical compound to move from a research curiosity to a commercially viable product, its synthesis must be scalable and environmentally sustainable. Future research on this compound and its derivatives should address these practical considerations from an early stage.
Developing efficient, high-yielding synthetic routes that utilize readily available starting materials and minimize the use of hazardous reagents and solvents is paramount. organic-chemistry.org Green chemistry principles, such as atom economy and the use of catalytic methods, should be integrated into the synthetic design.
Life cycle assessment studies can be conducted to evaluate the environmental impact of the entire production process, from raw material extraction to final product disposal. By considering these factors early in the development process, the path to potential real-world applications of this compound-based compounds can be made more sustainable and economically viable.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-1-cycloheptyl-1H-pyrazole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling a brominated pyrazole precursor with cycloheptylamine. For example, describes using α,β-unsaturated carbonyl intermediates to form pyrazole derivatives. Key steps include:
- Reaction conditions : Use of coupling agents (e.g., DCC) under inert atmospheres (N₂/Ar) at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., cycloheptyl protons at δ 1.4–2.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the cycloheptyl group via multiplet signals (7-membered ring protons) and pyrazole protons (e.g., H-3 at δ 6.2–6.8 ppm) .
- ¹³C NMR : Confirm bromine substitution (C-5 at ~95–100 ppm) and cycloheptyl carbons (sp³ carbons at 25–35 ppm) .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching C₁₀H₁₄BrN₂ (exact mass ~257.03) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring (e.g., cycloheptyl vs. phenyl) influence reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 5-bromo-1-phenyl-1H-pyrazole) and compare reactivity in Suzuki-Miyaura cross-coupling (e.g., cycloheptyl’s steric effects reduce coupling efficiency vs. phenyl).
- Bioactivity Assays : Test antifungal/antibacterial activity (see ’s protocol for pyrazole derivatives) using microdilution methods (MIC values). Cycloheptyl’s lipophilicity may enhance membrane penetration .
- Computational Analysis : Use DFT calculations to compare electronic effects (e.g., Hammett σ values for substituents) and correlate with experimental data .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Factorial Design (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Reaction Time | 12 h | 24 h |
| Analyze via ANOVA to identify significant factors (e.g., temperature most critical) . |
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., maximize yield >85%) .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Repeat Experiments : Ensure reproducibility under identical conditions.
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., cycloheptyl vs. pyrazole protons) .
- X-ray Crystallography : If crystals are obtainable, confirm absolute configuration (see ’s approach for pyrazole-thiazole hybrids) .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in pyrazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
